molecular formula C16H21NO4 B12885071 2-Nitro-5-(octyloxy)-1-benzofuran CAS No. 56897-19-9

2-Nitro-5-(octyloxy)-1-benzofuran

Cat. No.: B12885071
CAS No.: 56897-19-9
M. Wt: 291.34 g/mol
InChI Key: KHDZISWYOVFXPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Nitro-5-(octyloxy)-1-benzofuran is an organic compound that has garnered attention in scientific research due to its unique chemical structure and properties This compound is characterized by a benzofuran ring substituted with a nitro group at the 2-position and an octyloxy group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-5-(octyloxy)-1-benzofuran typically involves the nitration of 5-(octyloxy)-1-benzofuran. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the nitro group is introduced at the 2-position of the benzofuran ring.

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the purification process may include recrystallization or column chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Nitro-5-(octyloxy)-1-benzofuran undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The octyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The benzofuran ring can undergo oxidation reactions to form quinone derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in acidic medium.

    Substitution: Alkyl halides or other electrophiles in the presence of a base.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products Formed

    Reduction: 2-Amino-5-(octyloxy)-1-benzofuran.

    Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

    Oxidation: Quinone derivatives of benzofuran.

Scientific Research Applications

2-Nitro-5-(octyloxy)-1-benzofuran has been utilized in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

    Biochemical Studies: Investigating the biochemical pathways and interactions of nitroaromatic compounds.

    Material Science: Used in the development of novel materials with specific electronic and optical properties.

    Pharmaceutical Research: Exploring its potential as a precursor for drug development and its interactions with biological targets.

Mechanism of Action

The mechanism of action of 2-Nitro-5-(octyloxy)-1-benzofuran involves its interaction with molecular targets through its nitro and octyloxy functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to various biochemical effects. The octyloxy group may influence the compound’s solubility and membrane permeability, affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

Similar Compounds

    2-Nitro-5-(phenylthio)-1-benzofuran: Similar structure with a phenylthio group instead of an octyloxy group.

    2-Nitro-5-(methoxy)-1-benzofuran: Similar structure with a methoxy group instead of an octyloxy group.

    2-Nitro-5-(ethoxy)-1-benzofuran: Similar structure with an ethoxy group instead of an octyloxy group.

Uniqueness

2-Nitro-5-(octyloxy)-1-benzofuran is unique due to the presence of the long-chain octyloxy group, which imparts distinct solubility and reactivity properties compared to its shorter-chain or aromatic counterparts. This uniqueness makes it valuable in specific applications where these properties are advantageous.

Properties

CAS No.

56897-19-9

Molecular Formula

C16H21NO4

Molecular Weight

291.34 g/mol

IUPAC Name

2-nitro-5-octoxy-1-benzofuran

InChI

InChI=1S/C16H21NO4/c1-2-3-4-5-6-7-10-20-14-8-9-15-13(11-14)12-16(21-15)17(18)19/h8-9,11-12H,2-7,10H2,1H3

InChI Key

KHDZISWYOVFXPC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=CC2=C(C=C1)OC(=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.